![molecular formula C18H15FN2O3S B2818535 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide CAS No. 330201-46-2](/img/structure/B2818535.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide” is a complex organic molecule. It contains a benzamide group, a thiazole ring, and a dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central thiazole ring. The presence of the dimethoxyphenyl group suggests potential sites for further chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazole ring, the benzamide group, and the dimethoxyphenyl group. Each of these groups has distinct chemical properties that could influence how the compound behaves in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could influence its solubility, while the thiazole ring could affect its stability .Scientific Research Applications
Antitumor Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide and its derivatives have shown potent and selective inhibitory activity against various cancer cell lines, including lung, colon, and breast cancer. A study highlighted the synthesis of new 2-phenylbenzothiazoles based on the discovery of potent antitumor properties of similar compounds. These new agents demonstrated potent antiproliferative activity, with significant effects observed in the NCI 60 human cancer cell line panel. The research established a strong foundation for the antitumor application of these compounds, emphasizing the role of structural variations in their activity (Mortimer et al., 2006).
Synthetic Methodologies
The development of practical and scalable synthetic routes for compounds related to this compound is crucial for their application in medicinal chemistry. A study described the synthesis of YM758 monophosphate, a potent inhibitor of the If current channel, showcasing the importance of novel synthetic approaches in creating medically relevant compounds. This work demonstrates the advancements in synthetic chemistry that enable the production of complex molecules for potential therapeutic use (Yoshida et al., 2014).
Diagnostic Imaging Probes
Fluorinated 2-arylbenzothiazoles, structurally related to this compound, have been explored as novel probes for positron emission tomography (PET) imaging to visualize tyrosine kinase activity in cancers. The synthesis and evaluation of carbon-11 and fluorine-18 labeled derivatives aim to provide new tools for the non-invasive imaging of cancer, enhancing the understanding of tumor biology and facilitating the development of targeted therapies (Wang et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c1-23-15-7-6-11(9-16(15)24-2)14-10-25-18(20-14)21-17(22)12-4-3-5-13(19)8-12/h3-10H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAYBGBFHBLOIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.